Methacrylic acid

Description

Significance of Methacrylic Acid in Contemporary Chemical Science

The contemporary chemical landscape heavily relies on this compound, primarily as a precursor for the synthesis of methacrylate (B99206) esters, most notably methyl methacrylate (MMA). MMA, in turn, is polymerized to form poly(methyl methacrylate) (PMMA), widely recognized as acrylic glass or by trade names such as Plexiglas® and Lucite® wikipedia.orgreanin.comcredenceresearch.comacs.orgresearchgate.net. PMMA is prized for its exceptional optical clarity, durability, impact resistance, and weatherability, making it a preferred alternative to conventional glass in applications ranging from automotive components and architectural glazing to signage, lighting panels, and medical devices reanin.comcredenceresearch.comresearchgate.netsolubilityofthings.comontosight.ai.

Beyond its role in PMMA production, this compound itself is utilized in various copolymer formulations. Even at low concentrations (≤5%), MAA significantly enhances the performance of polymers by improving latex stability, adhesive properties, wettability, and pigment dispersion. At higher concentrations, MAA-containing copolymers function as effective thickening agents, rheology modifiers, and are integral to paper coatings, personal care products, oil field chemicals, and water-soluble polymers atamanchemicals.comqatransport.com. The inherent reactivity of MAA's double bond and carboxylic acid group facilitates a wide spectrum of chemical transformations, including polymerization, esterification, Diels-Alder reactions, and Michael additions, underscoring its versatility in synthetic chemistry wikipedia.orgqatransport.comchemcess.com. Furthermore, MAA finds application in paints, adhesives, leather treatment agents, ion-exchange resins, and even in nanotechnology as a stabilizing agent or surfactant for nanocrystal growth atamanchemicals.comqatransport.comchemcess.com. The ongoing research into sustainable production methods, particularly bio-based routes, highlights MAA's evolving significance in the pursuit of greener chemical manufacturing reanin.comcredenceresearch.comcredenceresearch.comfrontiersin.org.

Historical Trajectories and Modern Perspectives in this compound Research

The scientific exploration of this compound and its derivatives traces back to the mid-19th century, with its initial synthesis reported in 1865 from ethyl methacrylate chemcess.com. The foundational understanding of its polymerization potential emerged in 1877 when German chemists Fittig and Paul discovered the process by which methyl methacrylate could be transformed into polymethyl methacrylate scribd.com. Early pioneering research by Otto Röhm in the early 20th century further elucidated the polymerization products of acrylic acid derivatives, envisioning their industrial utility chemcess.comk-online.combritannica.com.

Significant advancements in the commercial production of this compound and its esters occurred throughout the 1920s and 1930s. Key developments included the acetone (B3395972) cyanohydrin (ACH) route, which became a dominant method for producing methyl methacrylate monomer, and the methacrylamide (B166291) sulfate (B86663) route developed by ICI, which involved the hydrolysis of methacrylamide sulfate to yield this compound wikipedia.orgchemcess.comresearchgate.net. The ACH process remained the primary industrial method until the introduction of isobutene oxidation processes in 1983 wikipedia.orgchemcess.com.

Modern research in this compound is characterized by a dual focus on optimizing existing production pathways and developing novel, sustainable alternatives. While petrochemical routes such as isobutylene (B52900) oxidation continue to be refined, there is a pronounced trend towards bio-based production methods. These emerging pathways leverage fermentation processes to convert biomass-derived sugars into intermediates like itaconic acid or citramalate (B1227619), which are then catalytically converted into this compound acs.orgresearchgate.netfrontiersin.orgresearchgate.netabsfocalpoint.nl. Research efforts are also concentrated on improving catalyst efficiency for synthesis, enhancing separation technologies, and exploring the chemical upcycling of waste polymers into valuable precursors for MAA production researchgate.net. Furthermore, the application of MAA in advanced materials, including biodegradable polymers for medical devices and nanotechnologies, continues to expand, reflecting its enduring importance and adaptability in chemical research and development ontosight.airesearchgate.net.

Physical Properties of this compound

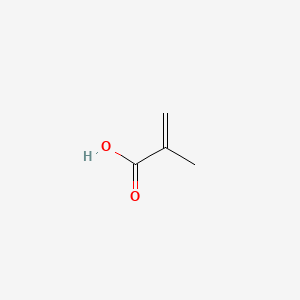

This compound is a colorless, volatile liquid with a characteristic acrid odor. Its molecular structure, featuring both a double bond and a carboxylic acid group, dictates its reactivity and physical behavior.

| Property | Value |

| Molecular Weight | 86.09 g/mol |

| Melting Point | 14–16 °C |

| Boiling Point | 161 °C (at standard pressure) |

| Density | 1.015 g/cm³ (at 20 °C) |

| Solubility | Soluble in water, ethanol, ether; miscible with most organic solvents. |

| Acidity (pKa) | 4.66 (at 25 °C) |

| Vapor Pressure | 0.67 kPa (at 20 °C) |

Chemical Reactivity and Polymerization

This compound exhibits reactivity characteristic of both α,β-unsaturated acids and carboxylic acids. The electron-withdrawing effect of the carboxylic acid group influences the double bond's reactivity, though this is somewhat modulated by the electron-donating methyl group chemcess.com. MAA readily undergoes polymerization, either with itself to form poly(this compound) (PMAA) or as a comonomer with a wide range of other monomers, including acrylic and methacrylic esters, acrylonitrile (B1666552), vinyl acetate (B1210297), and styrene (B11656) wikipedia.orgatamanchemicals.comqatransport.com. For commercial polymerization, it is typically initiated using free-radical catalysts such as azobisisobutyronitrile wikipedia.org.

Key Synthesis Routes

Historically and currently, several key routes are employed for the industrial production of this compound:

Acetone Cyanohydrin (ACH) Route: This multi-step process involves the conversion of acetone and hydrogen cyanide to acetone cyanohydrin, followed by reaction with sulfuric acid to form methacrylamide sulfate, which is then hydrolyzed to this compound. wikipedia.orgchemcess.comresearchgate.net

Isobutylene Oxidation Route: Isobutylene is sequentially oxidized, first to methacrolein (B123484) and then to this compound. wikipedia.orgchemcess.com

Bio-based Routes: Emerging sustainable methods involve the fermentation of sugars to produce intermediates like itaconic acid or citramalate, which are then catalytically converted to this compound. acs.orgfrontiersin.orgabsfocalpoint.nl

Compound List:

this compound (MAA)

Methyl methacrylate (MMA)

Poly(methyl methacrylate) (PMMA)

Acrylic acid

Ethyl methacrylate

Methacrylamide sulfate

Itaconic acid

Citramalate

Propionaldehyde

Methacrolein

Isobutylene

Acetone

Hydrogen cyanide

Sulfuric acid

Formaldehyde

Propionic acid

Citric acid

α-hydroxyisobutyric acid (α-HIBA)

Pyruvic acid

Acrylonitrile

Maleic acid esters

Vinyl acetate

Vinyl chloride

Vinylidene chloride

Styrene

Butadiene

Divinylbenzene

Polypropylene glycol (PPG)

Polythis compound (PMAA)

N-(beta-hydroxy-alpha-methylphenethyl)-N-methylmethacrylamide

Advanced Bio-based Synthetic Methodologies for this compound

The increasing global demand for polymers derived from this compound (MAA), such as poly(methyl methacrylate) (PMMA), coupled with growing environmental concerns and the finite nature of petrochemical feedstocks, has spurred significant research into sustainable, bio-based production routes for MAA. These alternative methods aim to leverage renewable resources and biological processes to offer greener and potentially more economical alternatives to traditional petrochemical synthesis, such as the acetone cyanohydrin (ACH) route, which involves hazardous chemicals and generates substantial waste nih.govfrontiersin.org. This article focuses on the advanced synthetic methodologies for bio-based MAA production, exploring fermentation pathways, hybrid bio-chemical conversion strategies, and metabolic engineering approaches.

Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERQOIWHTDAKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methacrylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methacrylic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25068-55-7, 50867-57-7, 25087-26-7, 25750-36-1, Array, 54193-36-1 (hydrochloride salt) | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50867-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(methacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polymethacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025087267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025542 | |

| Record name | Methacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacrylic acid appears as a clear colorless liquid (or low-melting solid) with a pungent odor. Corrosive to metals and tissue. Flash point 170 °F. Melting point 61 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make plastics., Methacrylic acid, stabilized appears as a clear colorless liquid with a pungent odor. Corrosive to metals and tissue. Combustible. Flash point 170 °F. Melting point 61 °F. May polymerize if contaminated or heated. If polymerization takes place inside a closed container, the container may violently rupture. Less dense than water and is soluble in water. Vapors heavier than air. Used to make plastics., Liquid, Colorless liquid or solid (below 61 degrees F) with an acrid, repulsive odor; [NIOSH], COLOURLESS LIQUID OR COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 61 °F) with an acrid, repulsive odor. | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/694 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methacrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

325 °F at 760 mmHg (NTP, 1992), 325 °F at 760 mmHg (NIOSH, 2023), 163 °C at 760 mm Hg, 159-163 °C, 325 °F | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/694 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methacrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

170 °F (NTP, 1992), 171 °F (NIOSH, 2023), 77 °C, 76 °C (open cup), 153 °F (67 °C) (closed cup), 68 °C c.c., 77 °C o.c., 171 °F (open-cup), (oc) 171 °F | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACRYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/694 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methacrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), Soluble in chloroform; miscible with ethanol, ether, In water solubility, 89 g/L at 20 °C, Solubility in water: moderate, (77 °F): 9% | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methacrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.02 (Liquid) (NIOSH, 2023) - Denser than water; will sink, 1.0153 at 20 °C/4 °C, Relative density (water = 1): 1.02, 1.015 at 68 °F, 1.02 (Liquid) | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/694 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methacrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 2.97, 2.97 | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/694 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.65 mmHg at 68 °F ; 1 mmHg at 77 °F (NTP, 1992), 0.7 mmHg (NIOSH, 2023), 0.99 [mmHg], 0.99 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130, 0.7 mmHg | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACRYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/694 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methacrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear colorless liquid or colorless crystals, Long prisms | |

CAS No. |

79-41-4, 25087-26-7 | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polymethacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025087267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACRYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacrylic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methacrylic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CS02G8656 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACRYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/694 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methacrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OZ2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

61 °F (NTP, 1992), 61 °F (NIOSH, 2023), 16 °C, 61 °F | |

| Record name | METHACRYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0917 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/694 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methacrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0386.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Methacrylic Acid

Bio-based Production Routes

The pursuit of bio-based MAA production centers on utilizing renewable feedstocks, primarily sugars like glucose, through microbial fermentation or hybrid processes that combine biological and chemical catalysis.

Fermentation-based routes offer a direct biological approach to synthesizing MAA or its key precursors. These pathways can be broadly categorized into direct and indirect methods.

Fermentation-Based Bioprocesses Utilizing Carbohydrate Feedstocks

Direct Fermentation Pathways (e.g., Valine Catabolism-derived Routes involving Methacrylyl-CoA)

Direct biosynthesis of MAA from sugars involves pathways derived from the natural catabolism of amino acids, particularly valine. This route typically proceeds through the intermediate methacrylyl-CoA nih.govfrontiersin.orgresearchgate.netvulcanchem.com. In the valine degradation pathway, L-valine is transaminated to 2-oxoisovaleric acid, which is then decarboxylated to isobutyryl-CoA. Subsequent dehydrogenation yields methacrylyl-CoA nih.govresearchgate.netvulcanchem.com. Theoretically, bypassing the later steps of valine degradation by expressing specific enzymes, such as a CoA hydrolase or thioesterase with engineered activity on methacrylyl-CoA, can lead to the direct production of MAA nih.govfrontiersin.org.

However, direct microbial production of MAA from glucose via this route has faced significant challenges. Reported titers are notably low, with one study achieving only 170 µM (14.6 mg/L) in shake flasks nih.govfrontiersin.org. This limited success is partly attributed to the acute toxicity of MAA to microbial hosts; for instance, in E. coli, the concentration reducing growth rate by 50% is approximately 13.2 mM nih.gov. Despite these challenges, research continues to explore enzymes like acyl-CoA oxidase (ACX4) to convert isobutyryl-CoA to methacrylyl-CoA, followed by conversion to MAA using promiscuous thioesterases nih.govfrontiersin.org.

Indirect Fermentation Pathways (e.g., Conversion from Itaconic Acid, Citramalate (B1227619), and Hydroxyisobutyric Acids)

Indirect fermentation pathways focus on producing precursor molecules that can be subsequently converted to MAA, often through chemical catalysis. This approach leverages more robust fermentation processes for intermediates that are less toxic or easier to produce at higher titers.

Itaconic Acid: Itaconic acid is a dicarboxylic acid that can be produced via fermentation, notably by fungi like Aspergillus terreus, with reported yields up to 0.58 g of itaconic acid per gram of glucose nih.govfrontiersin.orgresearchgate.net. Itaconic acid can then be chemically decarboxylated to MAA using heterogeneous catalysts, achieving conversion yields as high as 40% with over 90% selectivity nih.govfrontiersin.orgresearchgate.net. This route is considered one of the more mature bio-based pathways to MAA nih.govfrontiersin.org.

Citramalate: Citramalic acid (also known as citramalate) is a diacid that can be produced from glucose through engineered Escherichia coli strains. By overexpressing citramalate synthase and removing downstream degradation enzymes like 3-isopropylmalate dehydratase, high yields of citramalate, up to 91% of the theoretical maximum, have been achieved, with titers reaching 14.9 g/L acs.orgnsf.govresearchgate.netresearchgate.netchemrxiv.orgacs.orgresearchgate.netsemanticscholar.org. Citramalate is a promising precursor for MAA synthesis via decarboxylation and dehydration.

Hydroxyisobutyric Acids (HIBA): Pathways exist for MAA synthesis that involve intermediates like 3-hydroxyisobutyrate (B1249102), which can be derived from succinyl-CoA. These pathways can lead to MAA through a series of enzymatic steps, including dehydration of 3-hydroxyisobutyrate google.com.

Mesaconic Acid: Mesaconic acid, produced from glutamate, has also been considered as a potential intermediate for MAA production nih.govfrontiersin.org.

Hybrid approaches combine the strengths of biological fermentation for producing intermediate molecules with the efficiency and specificity of heterogeneous catalysis for their conversion into MAA. This strategy has shown considerable promise, particularly for the citramalate route.

Metabolic engineering plays a crucial role in optimizing bio-based MAA production by enhancing precursor flux, increasing product titers, and mitigating toxicity. Key strategies include:

Pathway Engineering: Introducing heterologous genes for enzymes involved in MAA synthesis pathways, such as citramalate synthase (e.g., cimA from M. jannaschii) into host organisms like E. coli acs.orgnsf.govresearchgate.netresearchgate.netchemrxiv.orgacs.orgresearchgate.netsemanticscholar.org.

Minimizing Side Products and Degradation: Employing gene knockouts to eliminate competing pathways or degradation enzymes that divert precursors or the final product. For citramalate production, deleting genes like leuC or leuD, which encode subunits of 3-isopropylmalate dehydratase, has been effective in increasing intermediate accumulation acs.orgnsf.govresearchgate.netresearchgate.net. Similarly, blocking pyruvate (B1213749) metabolism by removing enzymes like lactate (B86563) dehydrogenase and pyruvate formate (B1220265) lyase can improve yields acs.orgnsf.gov.

Host Strain Optimization: Utilizing well-characterized microbial chassis such as E. coli and Saccharomyces cerevisiae for genetic manipulation and fermentation frontiersin.orggoogle.comnih.gov.

Overcoming Toxicity: Developing strategies to tolerate or mitigate the toxic effects of MAA on microbial hosts, which is critical for achieving high titers in direct fermentation routes nih.gov.

The transition to bio-based MAA production is driven by the potential for improved environmental and economic sustainability compared to conventional petrochemical processes. The dominant ACH route, for example, relies on highly toxic hydrogen cyanide and concentrated acids, leading to significant waste generation (e.g., ammonium (B1175870) bisulfate) that requires extensive treatment nih.govfrontiersin.org. Alternative petrochemical routes, such as those based on isobutylene (B52900) or ethylene (B1197577), also present their own environmental and cost considerations nih.gov.

Bio-based routes offer the prospect of using renewable feedstocks, reducing greenhouse gas emissions, and minimizing hazardous waste. While current bio-based production costs can sometimes exceed those of established petrochemical methods, ongoing advancements in metabolic engineering, fermentation efficiency, and catalytic conversion are steadily improving the economic viability nih.gov. The goal is to achieve "drop-in replacement" capabilities, where bio-derived monomers can be seamlessly integrated into existing polymer production processes without compromising material properties nsf.govsemanticscholar.org. Life cycle assessments and techno-economic analyses are crucial for a comprehensive comparison, though specific data for all bio-based routes are still emerging nih.gov.

Compound List

Methacrylic acid (MAA)

Methacrylyl-CoA

Itaconic acid

Citramalate (Citramalic acid)

Citric acid

Aconitic acid

Mesaconic acid

3-Hydroxyisobutyric acid (HIBA)

2-Hydroxyisobutyric acid

3-Hydroxyisobutyryl-CoA

Isobutyryl-CoA

Glucose

Pyruvate

Acetyl-CoA

Valine

Hydrogen cyanide (HCN)

Ammonium bisulfate

Fundamental Principles of Methacrylic Acid Polymerization

Controlled Radical Polymerization (CRP) Techniques for Precision Macromolecular Synthesis

To overcome the limitations of conventional free-radical polymerization, particularly the lack of control over molecular weight, molecular weight distribution, and polymer architecture, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com The control in RAFT polymerization is achieved through the use of a chain transfer agent, typically a thiocarbonylthio compound. nih.gov

The mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria. A conventional radical initiator generates radicals that react with the monomer to form propagating chains. These propagating chains then add to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either regenerating the original propagating chain or forming a new dormant polymer chain and a new radical that can initiate polymerization. This rapid exchange between active and dormant chains ensures that all chains grow at a similar rate, leading to a low dispersity. mdpi.com

The successful RAFT polymerization of methacrylic acid has been demonstrated in aqueous solutions. acs.orgresearchgate.net For instance, using 4-cyano-4-thiothiopropylsulfanylpentanoic acid (CTPPA) as a RAFT agent in water at a pH below the pKa of this compound, well-defined poly(this compound) with molar masses up to 92,000 g·mol−1 and low dispersities (Đ < 1.19) have been synthesized. acs.orgresearchgate.net The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. nih.gov Trithiocarbonates are often effective for the polymerization of methacrylates. nih.gov

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that enables the synthesis of polymers with controlled molecular weight, low dispersity, and complex architectures. nih.gov ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which reversibly activates and deactivates the growing polymer chains. nsf.gov

The direct ATRP of this compound has been challenging due to several side reactions, including the coordination of the carboxylic acid group to the copper catalyst and an intramolecular cyclization reaction that leads to the loss of the chain-end functionality. nsf.govacs.org However, recent advancements have overcome these challenges. acs.org Strategies to achieve controlled polymerization of this compound via ATRP include using chlorine as the chain-end halogen, lowering the pH to around 0.9, and increasing the polymerization rate. acs.org Both electrochemically mediated ATRP (eATRP) and supplemental activator and reducing agent (SARA) ATRP have been successfully employed to polymerize this compound to high conversions with good control over molecular weight and dispersity. acs.org

Iron-based catalysts, such as those derived from mesohemin, have also been successfully used for the ATRP of this compound, providing a more biocompatible catalyst system. nih.govresearchgate.net These catalysts have demonstrated the ability to produce poly(this compound) with controlled molecular weights and dispersities below 1.5. nih.govresearchgate.net

ATRP allows for the synthesis of various polymer architectures, including block copolymers and star polymers, by using multifunctional initiators. nsf.govresearchgate.net The retention of the chain-end functionality is a key feature of ATRP, enabling the synthesis of well-defined block copolymers by sequential monomer addition. researchgate.net

Nitroxide-Mediated Polymerization (NMP) for Block Copolymer Synthesis